7-cyclopentyl-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Description
7-Cyclopentyl-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic compound featuring a fused pyrido-triazolo-pyrimidinone scaffold. Its structure includes a cyclopentyl group at position 7 and a 4-methoxyphenyl substituent at position 2. Its synthesis likely involves cyclocondensation or multi-step heterocyclic assembly, as observed in analogous triazolopyrimidinone derivatives .
Properties
IUPAC Name |
11-cyclopentyl-4-(4-methoxyphenyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2/c1-27-15-8-6-13(7-9-15)18-22-20-21-12-16-17(25(20)23-18)10-11-24(19(16)26)14-4-2-3-5-14/h6-12,14H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPKOUQDBHLERQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C4=C(C=NC3=N2)C(=O)N(C=C4)C5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-cyclopentyl-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a member of a class of heterocyclic compounds that have garnered attention for their diverse biological activities, particularly in the fields of oncology and cardiovascular therapeutics. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula: CHNO
- Molecular Weight: 336.39 g/mol
This compound features a pyrido-triazolo-pyrimidine core with substituents that enhance its biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested: MGC-803 (gastric cancer), HCT-116 (colon cancer), MCF-7 (breast cancer).
- IC Values: The compound exhibited IC values in the low micromolar range, indicating potent activity. Specifically:
These values suggest that the compound is more effective than traditional chemotherapeutic agents like 5-fluorouracil (5-Fu).
The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Notably:
- The compound has been shown to inhibit the ERK signaling pathway , leading to decreased phosphorylation levels of ERK1/2 and other downstream targets such as c-Raf and AKT.
- Induction of apoptosis and G2/M phase arrest has been observed in treated cancer cells, highlighting its potential as an effective anticancer agent .
Phosphodiesterase Inhibition
Additionally, compounds structurally related to This compound have been identified as selective inhibitors of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterases (PDE). This inhibition has therapeutic implications for cardiovascular disorders and other conditions where modulation of cGMP levels is beneficial .
Comparative Analysis of Related Compounds
| Compound Name | Structure | Anticancer Activity (IC) | Mechanism |
|---|---|---|---|
| Compound H12 | Pyrido-triazolo-pyrimidine | MGC-803: 9.47 μM; HCT-116: 9.58 μM; MCF-7: 13.1 μM | ERK pathway inhibition |
| Compound 14 | Pyrazolo-pyrimidine | HCT-116: 6–99 nM | CDK2 inhibition |
| Compound 15 | Pyrazolo-triazolo derivative | MCF-7: IC = 0.53 μM | Tubulin polymerization inhibitor |
This table highlights the comparative potency and mechanisms of action among different compounds related to the pyrido-triazolo-pyrimidine scaffold.
Case Study 1: Antiproliferative Effects
In a study assessing the antiproliferative effects of various triazolo-pyrimidine derivatives on human cancer cell lines, it was found that modifications to the substituents significantly affected the biological activity. The incorporation of methoxy groups enhanced potency against multiple cancer types .
Case Study 2: Cardiovascular Applications
Another investigation explored the role of similar compounds as PDE inhibitors in models of cardiovascular disease. The results indicated that these compounds could effectively lower blood pressure and improve cardiac function in hypertensive animal models .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one core but differ in substituents, which critically influence physicochemical and biological properties:
Key Observations:
Substituent Bulk and Lipophilicity :
- The cyclopentyl group in the target compound may confer moderate lipophilicity compared to the bulkier cyclohexyl group in , which could enhance membrane permeability but reduce solubility.
- The 4-methoxyphenyl substituent (electron-donating) contrasts with the electron-withdrawing nitro group in , suggesting divergent electronic profiles affecting receptor binding or metabolic stability.
Nitro and trifluoromethyl groups in may improve metabolic resistance but increase toxicity risks.
Comparison with Non-Identical Core Analogues
Several compounds with related triazolopyrimidinone scaffolds but divergent core structures have been studied:
- 2-Amino-5-cyclopropyl-6-(4-methylbenzyl)[1,2,4]triazolo-[1,5-a]pyrimidin-7(4H)-one (19): This derivative lacks the pyrido moiety but retains the triazolopyrimidinone core.
- 7-Amino-8-methyl-5-(5-methylfuran-2-yl)pyrimido[5,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one: Features a pyrimido-triazolo-pyrimidinone core and demonstrates anti-ulcer activity in preclinical models .
Core Structure Impact:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
